molecular formula C3H5N7O3 B14212474 5-azido-3-methyl-1H-1,2,4-triazole;nitric acid CAS No. 828268-64-0

5-azido-3-methyl-1H-1,2,4-triazole;nitric acid

Cat. No.: B14212474
CAS No.: 828268-64-0
M. Wt: 187.12 g/mol
InChI Key: KNEAMPMLQYHQOZ-UHFFFAOYSA-N
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Description

5-azido-3-methyl-1H-1,2,4-triazole is a compound of significant interest in the field of energetic materials. It is known for its high sensitivity to various stimuli such as impact and friction, making it a potential candidate for primary explosives . The compound is characterized by its azido and triazole functional groups, which contribute to its energetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-3-methyl-1H-1,2,4-triazole typically involves the diazotization of 5-amino-3-methyl-1H-1,2,4-triazole followed by azidation. The process begins with the preparation of 5-amino-3-methyl-1H-1,2,4-triazole, which is then diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently treated with sodium azide to yield 5-azido-3-methyl-1H-1,2,4-triazole .

Industrial Production Methods

Industrial production methods for 5-azido-3-methyl-1H-1,2,4-triazole are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and ensuring safety protocols, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-azido-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-azido-3-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the development of explosives and propellants.

Mechanism of Action

The mechanism of action of 5-azido-3-methyl-1H-1,2,4-triazole primarily involves the release of nitrogen gas upon decomposition, which contributes to its explosive properties. The azido group is highly reactive and can undergo rapid decomposition, leading to the formation of nitrogen gas and other byproducts. This rapid gas release is responsible for the compound’s energetic characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-azido-3-methyl-1H-1,2,4-triazole is unique due to its specific combination of azido and methyl groups, which provide a balance of stability and reactivity. This makes it a valuable compound for applications requiring controlled energetic properties .

Properties

CAS No.

828268-64-0

Molecular Formula

C3H5N7O3

Molecular Weight

187.12 g/mol

IUPAC Name

5-azido-3-methyl-1H-1,2,4-triazole;nitric acid

InChI

InChI=1S/C3H4N6.HNO3/c1-2-5-3(7-6-2)8-9-4;2-1(3)4/h1H3,(H,5,6,7);(H,2,3,4)

InChI Key

KNEAMPMLQYHQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-]

Origin of Product

United States

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